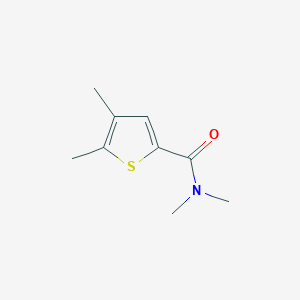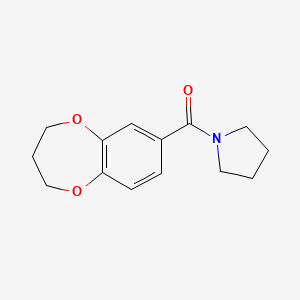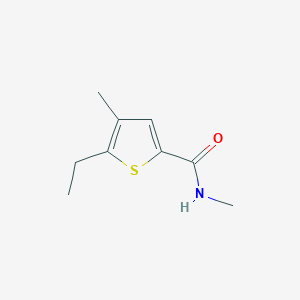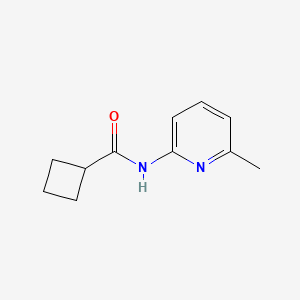
N,N,5-trimethyl-4-propylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,5-trimethyl-4-propylthiophene-2-carboxamide, also known as TMT, is a sulfur-containing organic compound that has gained attention in scientific research due to its unique biochemical and physiological effects. TMT is a volatile compound that is commonly found in the urine of rodents and is known to elicit fear and anxiety-related behaviors in animals. In recent years, TMT has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals.
作用機序
The mechanism of action of N,N,5-trimethyl-4-propylthiophene-2-carboxamide is not fully understood, but it is thought to involve the activation of the olfactory system. N,N,5-trimethyl-4-propylthiophene-2-carboxamide is detected by specialized olfactory receptor neurons in the nasal cavity, which send signals to the brain via the olfactory bulb. The exact neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide is still under investigation.
Biochemical and Physiological Effects:
N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has been shown to increase heart rate and blood pressure in rodents. It also elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased vigilance. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a stress response system that regulates the release of cortisol and other stress hormones.
実験室実験の利点と制限
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has several advantages as a research tool. It is a simple and easy-to-use compound that can be administered in a controlled manner. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a robust and reproducible fear and anxiety-related response in rodents, making it a useful tool for studying the neural mechanisms underlying these behaviors. However, N,N,5-trimethyl-4-propylthiophene-2-carboxamide has some limitations as well. It is a volatile compound that can be difficult to handle, and its effects can be influenced by factors such as temperature and humidity. Additionally, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure may not accurately reflect the complex nature of fear and anxiety-related behaviors in humans.
将来の方向性
There are several future directions for research on N,N,5-trimethyl-4-propylthiophene-2-carboxamide. One area of interest is the neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide. Researchers are also investigating the role of N,N,5-trimethyl-4-propylthiophene-2-carboxamide in the development of anxiety disorders and other psychiatric conditions. Additionally, there is interest in developing new compounds that can selectively activate or inhibit the neural circuits involved in fear and anxiety-related behaviors. Finally, there is potential for the use of N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a diagnostic tool for anxiety disorders and other psychiatric conditions.
合成法
The synthesis of N,N,5-trimethyl-4-propylthiophene-2-carboxamide involves the reaction of 4-propylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds under mild conditions and yields N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a colorless liquid with a characteristic odor.
科学的研究の応用
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals. In rodents, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased heart rate. N,N,5-trimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the amygdala, a brain region involved in fear and anxiety processing.
特性
IUPAC Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-6-9-7-10(14-8(9)2)11(13)12(3)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKVAYWKNDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

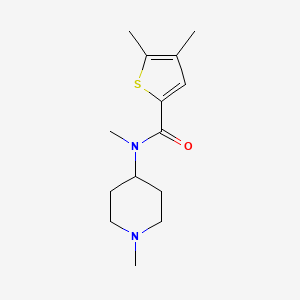

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)




